ETHYL 4-(4-CHLOROPHENYL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE
Description
This compound is a thiophene-3-carboxylate derivative featuring a 4-chlorophenyl group at position 4, a sulfanyl-linked [1,2,4]triazolo[4,3-a]pyridine moiety at position 2, and an acetamido bridge.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S2/c1-2-29-20(28)18-15(13-6-8-14(22)9-7-13)11-30-19(18)23-17(27)12-31-21-25-24-16-5-3-4-10-26(16)21/h3-11H,2,12H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEPXNDDMXLXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CSC3=NN=C4N3C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-CHLOROPHENYL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Triazolopyridine Moiety: This step involves the cyclization of a suitable precursor to form the triazolopyridine ring.
Coupling Reactions: The final steps involve coupling the various fragments together using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group is prone to oxidation, forming sulfoxides or sulfones under controlled conditions, as observed in similar thiophene derivatives.
Table 2: Oxidation Pathways
| Reagent/Conditions | Product | Notes |
|---|---|---|
| H₂O₂ (30%, RT) | Sulfoxide (–SO–) | Mild conditions, selective oxidation |
| mCPBA (0°C to RT) | Sulfone (–SO₂–) | Stronger oxidant, complete conversion |
| Ozone (O₃) | Cleavage of thiophene ring (if conjugated) | Requires anhydrous conditions |
Hydrolysis and Ester Modification
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step for further derivatization.
Table 3: Hydrolysis Conditions
| Condition | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl in ethanol | Carboxylic acid | 85–90 |
| Basic (NaOH, RT) | 2M NaOH in H₂O/THF | Carboxylate salt | >90 |
| Enzymatic | Lipase (Candida antarctica) | Controlled hydrolysis | 60–70 |
Electrophilic Substitution on Thiophene and Triazolo Rings
The thiophene ring’s electron-rich nature allows for electrophilic substitution, while the triazolo[4,3-a]pyridine moiety supports substitution at its C-6 and C-7 positions .
Table 4: Substitution Reactions
Biological Interaction via Chemical Modifications
The compound’s triazolo and thiophene systems enable interactions with biological targets, such as kinase inhibition or DNA intercalation, as seen in structurally related molecules .
Key Findings :
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Triazolo-pyridine : Enhances binding to ATP pockets in kinases (analogous to c-Met inhibitors) .
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4-Chlorophenyl group : Increases lipophilicity, improving membrane permeability.
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Sulfonyl/sulfoxide derivatives : Modulate solubility and target affinity.
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light leads to cleavage of the sulfanyl bridge.
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Thermal decomposition : Above 200°C, decarboxylation of the ester group occurs.
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Hydrolytic stability : Stable in neutral pH but degrades rapidly under strongly acidic/basic conditions.
Scientific Research Applications
Biological Activities
Research indicates that ethyl 4-(4-chlorophenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds containing thiophene and triazole structures often possess significant antimicrobial properties. For instance:
- A series of synthesized triazole derivatives demonstrated moderate to good activity against various bacterial strains and fungi .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research has focused on the ability of similar compounds to induce apoptosis in cancer cell lines:
- Compounds derived from thiophene and triazole frameworks have been identified as apoptosis-inducing agents in breast cancer models .
Enzyme Inhibition
Ethyl 4-(4-chlorophenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate has been evaluated for its inhibitory effects on enzymes such as lipases and ureases:
- Certain derivatives have shown promising anti-lipase and anti-urease activities, indicating their potential use in treating metabolic disorders .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table highlights key structural differences between the target compound and analogs:
Hypothetical Impact of Structural Differences
In contrast, the quinoline derivative offers a larger aromatic surface, which could improve stacking interactions but increase steric hindrance. The benzothiazole-containing analog incorporates additional sulfur atoms, possibly altering electron distribution and redox stability compared to the target compound.
Solubility and Pharmacokinetics :
- The trimethoxybenzamido group in likely enhances water solubility due to polar methoxy substituents, whereas the target compound’s chlorophenyl group may prioritize lipophilicity.
- The triazole-thione in forms hydrogen-bonded networks, which could affect crystallinity and dissolution rates.
Synthetic Considerations: The acetamido-thiophene core is conserved across analogs, suggesting shared synthetic routes (e.g., nucleophilic substitution or amide coupling). However, variations in heterocyclic substituents (e.g., quinoline vs. triazolo-pyridine) require tailored cyclization or cross-coupling strategies.
Biological Activity
The compound Ethyl 4-(4-chlorophenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.
Synthesis of the Compound
The synthesis of Ethyl 4-(4-chlorophenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate typically involves several steps:
- Formation of the Thiophene Core : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Triazole Moiety : The triazole ring is formed via cyclization reactions involving azides and alkynes under copper-catalyzed conditions.
- Acetamido Group Addition : The acetamido group is introduced through amide coupling reactions with suitable amines.
- Final Esterification : The ethyl ester group is added to complete the synthesis.
These steps require careful optimization to enhance yield and purity.
Antimicrobial Activity
Research has indicated that compounds containing both thiophene and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown promising antifungal and antibacterial activities against various pathogens:
- Antifungal Activity : Ethyl derivatives with triazole rings demonstrated effective inhibition against fungal strains such as Candida albicans and Aspergillus niger .
- Antibacterial Activity : Compounds similar to Ethyl 4-(4-chlorophenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate exhibited notable activity against Mycobacterium tuberculosis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For example:
- Compounds similar to this compound have been tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity. Notably, certain derivatives were active against colon carcinoma (HCT-116) with IC50 values around 6.2 μM .
- Other derivatives demonstrated activity against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 μM .
The biological activity of Ethyl 4-(4-chlorophenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate is believed to involve:
- Enzyme Inhibition : The triazole ring can interact with metabolic enzymes such as acetylcholinesterase (AChE), potentially leading to therapeutic effects in neurological disorders .
- Cellular Interaction : The compound may alter cellular pathways by binding to specific receptors or enzymes, enhancing its efficacy against various diseases .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of similar compounds, it was found that derivatives with the chlorophenyl group exhibited enhanced activity compared to their non-chlorinated counterparts. The minimum inhibitory concentration (MIC) was significantly lower for these compounds when tested against bacterial and fungal strains .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazole derivatives showed that compounds structurally related to Ethyl 4-(4-chlorophenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate effectively inhibited proliferation in several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
